molecular formula C22H23N5O2 B2785820 6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097933-75-8

6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No. B2785820
CAS RN: 2097933-75-8
M. Wt: 389.459
InChI Key: PPBLWRDKXVDFOW-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . The compound you mentioned seems to be a derivative of quinoxaline, which means it might share some of these properties.


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . It’s typically produced through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Pinacol boronic esters, which might be related to your compound, are valuable building blocks in organic synthesis .


Molecular Structure Analysis

Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific structure of your compound would depend on the exact arrangement and bonding of its atoms.


Chemical Reactions Analysis

The reactions of quinoxaline derivatives can vary widely. Some common reactions include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. Quinoxaline is a white crystalline powder , but the properties of your specific compound could vary.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some quinoxaline derivatives have been designed as bromodomain and extra-terminal (BET) protein inhibitors, which are used in anti-cancer treatments .

Future Directions

Quinoxaline derivatives have been the subject of much research due to their diverse pharmacological activities . Future research may continue to explore new derivatives and their potential uses.

properties

IUPAC Name

6-cyclopropyl-2-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-6-5-18(16-1-2-16)25-27(21)14-15-7-11-26(12-8-15)22(29)17-3-4-19-20(13-17)24-10-9-23-19/h3-6,9-10,13,15-16H,1-2,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBLWRDKXVDFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

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